![molecular formula C25H32N4O6 B13136627 tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)
tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate: is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and a bis(phenylmethoxycarbonylamino)methylideneamino moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
The synthesis of tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as methanol or chloroform and catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
tert-Butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the carbamate group is replaced by other functional groups.
Deprotection: The tert-butyl group can be removed under acidic conditions using reagents like trifluoroacetic acid
Applications De Recherche Scientifique
tert-Butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
tert-Butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate can be compared with other similar compounds such as:
- tert-Butyl N-[3-(2-methoxyacetamido)propyl]carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl 2-(1-benzyl-4-piperidinyl)propylcarbamate
These compounds share similar structural features but differ in their functional groups and specific applications. The unique bis(phenylmethoxycarbonylamino)methylideneamino moiety in this compound distinguishes it from other carbamates, providing it with unique chemical properties and reactivity .
Propriétés
Formule moléculaire |
C25H32N4O6 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate |
InChI |
InChI=1S/C25H32N4O6/c1-25(2,3)35-22(30)27-16-10-15-26-21(28-23(31)33-17-19-11-6-4-7-12-19)29-24(32)34-18-20-13-8-5-9-14-20/h4-9,11-14H,10,15-18H2,1-3H3,(H,27,30)(H2,26,28,29,31,32) |
Clé InChI |
GISAAGWMPVGDCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


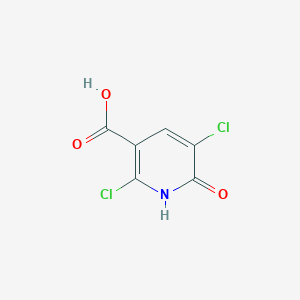
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine](/img/structure/B13136546.png)
![7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one](/img/structure/B13136551.png)
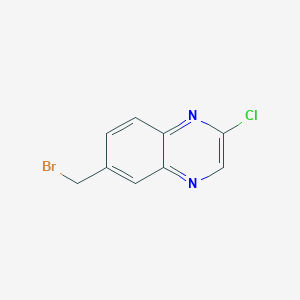
![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)
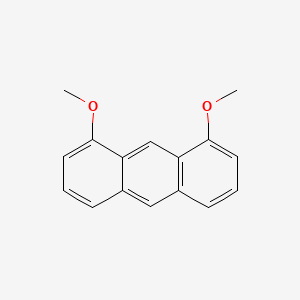
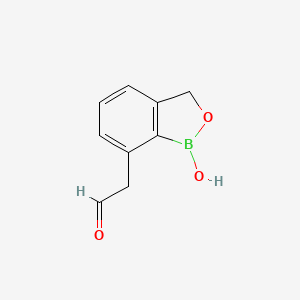
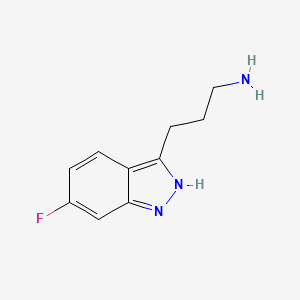

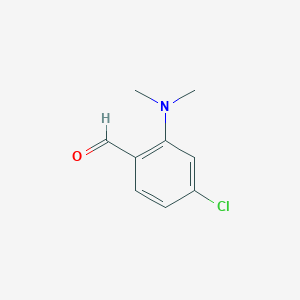
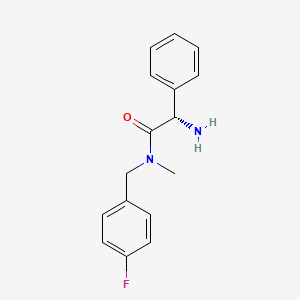
![5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13136608.png)
![8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13136612.png)
![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B13136631.png)
